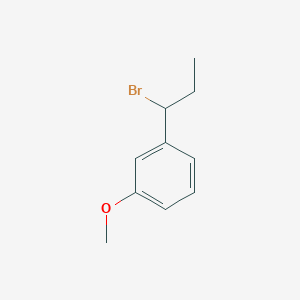
1-(1-Bromopropyl)-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromopropyl)-3-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a bromopropyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Bromopropyl)-3-methoxybenzene can be synthesized through the bromination of 1-propyl-3-methoxybenzene. The reaction typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The bromination occurs at the benzylic position, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromopropyl)-3-methoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can undergo oxidation at the benzylic position, converting the bromopropyl group into a carboxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions (OH⁻) and other nucleophiles. The reaction typically occurs under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Major Products Formed
Substitution: The major product formed is 1-(1-Hydroxypropyl)-3-methoxybenzene.
Oxidation: The major product formed is 3-methoxybenzoic acid.
Scientific Research Applications
1-(1-Bromopropyl)-3-methoxybenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1-Bromopropyl)-3-methoxybenzene involves its reactivity at the benzylic position. The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds. The presence of the methoxy group on the benzene ring can influence the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(1-Bromopropyl)benzene: Similar structure but lacks the methoxy group.
3-Methoxybenzyl bromide: Similar structure but the bromine is directly attached to the benzene ring.
Uniqueness
1-(1-Bromopropyl)-3-methoxybenzene is unique due to the presence of both the bromopropyl and methoxy groups. This combination of substituents can lead to distinct chemical properties and reactivity compared to similar compounds .
Biological Activity
1-(1-Bromopropyl)-3-methoxybenzene, also known as a brominated methoxybenzene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H13BrO
- CAS Number : 1313429-17-2
- Molecular Weight : 229.12 g/mol
The compound features a bromopropyl group attached to a methoxybenzene moiety, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study focused on the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA) reported a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 16 |
| Pseudomonas aeruginosa | >200 |
| Escherichia coli | >200 |
The compound showed selective activity towards Gram-positive bacteria while exhibiting no significant effect against Gram-negative bacteria at tested concentrations .
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of bacterial cell wall synthesis and interference with protein synthesis. This action may lead to cell lysis and death, particularly in susceptible strains like MRSA. The specific molecular targets are still under investigation, but preliminary findings suggest that it may disrupt critical enzymatic pathways involved in bacterial proliferation .
Case Studies and Research Findings
In a recent study examining a series of brominated compounds for their biological activity, this compound was highlighted for its potential as an antifungal agent against Cryptococcus neoformans. The compound showed promising results in preliminary assays, indicating that further exploration into its antifungal properties is warranted .
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as other brominated methoxybenzenes, this compound displayed enhanced antimicrobial activity. This suggests that the specific positioning of the bromine and methoxy groups plays a crucial role in modulating biological activity.
Table 2: Comparison of Biological Activity
| Compound | Antimicrobial Activity (MIC) | Notable Features |
|---|---|---|
| This compound | 16 µg/mL (MRSA) | Bromopropyl and methoxy groups |
| Other brominated methoxybenzenes | >100 µg/mL | Varying substitutions |
Properties
Molecular Formula |
C10H13BrO |
|---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
1-(1-bromopropyl)-3-methoxybenzene |
InChI |
InChI=1S/C10H13BrO/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10H,3H2,1-2H3 |
InChI Key |
XEECGKOBNORGAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















